Technical Whitepaper: The Synthetic Utility of Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate
Technical Whitepaper: The Synthetic Utility of Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate
[1]
Executive Summary & Structural Architecture
Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (CAS: 1187-34-4) represents a highly functionalized "push-pull" alkene intermediate critical to the synthesis of fused pyrimidine systems, purines, and related pharmaceutical scaffolds. Its value lies in its dense array of electrophilic sites, allowing for regioselective cyclization reactions with binucleophiles.
Molecular Architecture
The molecule (
Electronic Profile:
-
-Carbon (C3): Highly electrophilic due to the conjugation with both the nitrile and the carbonyl groups. The ethoxy group acts as a leaving group via an addition-elimination mechanism (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ). -
Nitrile (CN): Provides electron-withdrawing character, stabilizing the vinylogous carbanion equivalents during synthesis.[1]
-
Acyl Carbamate Moiety: The imide-like proton (
) is acidic (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ), and the carbonyls are susceptible to nucleophilic attack, facilitating ring closure.
[1][3]
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models essential for handling and characterization.
| Property | Value | Context/Notes |
| CAS Number | 1187-34-4 | Primary Identifier |
| Molecular Weight | 212.20 g/mol | |
| Appearance | White to off-white solid | Crystalline powder |
| Melting Point | 120 °C | Recrystallized from Benzene/Ethanol [1] |
| Density | 1.181 ± 0.06 g/cm³ | Predicted |
| Solubility | DMSO, DMF, Chloroform | Poor solubility in water and cold hexane |
| pKa | 6.85 ± 0.46 | Acidic NH proton (Predicted) |
| Storage | 2–8 °C | Moisture sensitive; store under inert gas |
Synthetic Routes & Process Optimization
The most robust synthesis involves the condensation of Ethyl N-(2-cyanoacetyl)carbamate with Triethyl Orthoformate (TEOF) . This route is preferred over the DMF-DMA (Dimethylformamide dimethylacetal) route for scale-up due to the lower cost of TEOF and easier workup.
Reaction Mechanism
The reaction proceeds via an initial formation of a diethoxymethyl intermediate, followed by the elimination of ethanol. Acetic anhydride is often used as a co-solvent/catalyst to drive the equilibrium by trapping the eliminated ethanol.
Detailed Experimental Protocol
Self-Validating System: This protocol includes checkpoints to ensure reaction completion before workup.
Reagents:
-
Ethyl N-(2-cyanoacetyl)carbamate (1.0 eq)[1]
-
Triethyl Orthoformate (TEOF) (1.5 eq)[1]
-
Acetic Anhydride (2.0 eq)[1]
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Addition: Charge the flask with Ethyl N-(2-cyanoacetyl)carbamate. Add Acetic Anhydride, followed by TEOF.[1]
-
Reaction: Heat the mixture to 110–120 °C (oil bath temperature).
-
Checkpoint: The solution should become homogeneous as the temperature rises.[1]
-
-
Monitoring: Maintain reflux for 2–4 hours.
-
Validation (TLC): Eluent 1:1 Hexane/Ethyl Acetate. Stain with KMnO4. The starting material (lower
) should disappear, replaced by a UV-active spot at higher .
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure (Rotavap) to remove excess TEOF and acetic anhydride/acid.[1]
-
Solidification: The residue typically solidifies upon cooling. Triturate with cold ethanol or diethyl ether to remove impurities.
-
-
Purification: Recrystallize from benzene or ethanol if high purity (>98%) is required.[1]
Reactivity & Heterocyclic Applications[1][5][6]
The core utility of this compound is its ability to act as a three-carbon + nitrogen (C-C-C-N) synthon or a three-carbon (C-C-C) electrophile depending on the nucleophile.[1]
Pyrimidine Synthesis (The Cyclization Logic)
Reaction with amidines, ureas, or hydrazines typically displaces the ethoxy group first (Michael addition-elimination), followed by intramolecular cyclization attacking the carbamate carbonyl.[1]
Example: Synthesis of substituted Pyrimidines
When reacted with an amine (
-
Substitution:
attacks C3, displacing Ethanol (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ). -
Cyclization: The newly formed secondary amine attacks the carbamate carbonyl (or the nitrile, depending on conditions), releasing the carbamate moiety or closing the ring.[1]
Key Application: This scaffold is structurally homologous to intermediates used in the synthesis of Allopurinol (gout medication) and various tyrosine kinase inhibitors.[1]
[1][3][4]
Handling and Safety Data
-
Hazard Class: Irritant (Skin/Eye/Respiratory).[1]
-
Precautionary Measures:
References
-
PubChem. (n.d.). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (CID 2779159).[4] National Library of Medicine.[4] Retrieved October 26, 2023, from [Link]
-
Indian Academy of Sciences. (n.d.). Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates.[5] Retrieved from [Link]
Sources
- 1. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Ethyl (2-cyano-3-ethoxyacryloyl)carbamate | C9H12N2O4 | CID 2779159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
